molecular formula C8H5F3O4S B2719495 5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid CAS No. 1400661-81-5

5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid

Cat. No.: B2719495
CAS No.: 1400661-81-5
M. Wt: 254.18
InChI Key: JCYDFTMULJQTNS-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid (CAS: 1400661-81-5) features a thiophene ring substituted with a methoxycarbonyl group at position 5, a trifluoromethyl group at position 4, and a carboxylic acid group at position 2. Its molecular formula is C₈H₅F₃O₄S, with a molecular weight of 254.18 g/mol and a purity of ≥97% .

Applications and Significance:
Thiophene derivatives are widely used in materials science and pharmaceuticals due to their delocalized π-electron systems, which enhance electronic properties and biological activity . This compound serves as a precursor for synthesizing functionalized molecules, including luminescent materials and bioactive agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name

5-methoxycarbonyl-4-(trifluoromethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4S/c1-15-7(14)5-3(8(9,10)11)2-4(16-5)6(12)13/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYDFTMULJQTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400661-81-5
Record name 5-(methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methoxycarbonyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. Common reagents for these reactions include methyl chloroformate for the methoxycarbonyl group and trifluoromethyl iodide for the trifluoromethyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methyl chloroformate, trifluoromethyl iodide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.30
Bacillus subtilis0.35

These findings indicate effective inhibition against clinically relevant pathogens, suggesting potential for development as an antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)12.5
HepG2 (Liver Cancer)10.0

The compound shows significant cytotoxicity, indicating its potential as a lead compound in cancer therapy, especially when combined with other treatments.

Materials Science Applications

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials:

  • Conductive Polymers : The incorporation of this thiophene derivative into polymer matrices enhances electrical conductivity, making it suitable for applications in organic electronics.
  • Dyes and Pigments : The compound's vibrant color properties can be harnessed in dye production for various industrial applications.

Agrochemical Applications

The compound has also shown potential in agrochemical formulations:

  • Herbicidal Activity : Preliminary studies indicate that derivatives of this compound exhibit herbicidal properties against certain weed species, suggesting its utility in agricultural practices.
  • Pesticide Development : The trifluoromethyl group enhances the bioactivity of compounds, making them more effective as pesticides.

Case Studies and Research Findings

  • Combination Therapy in Cancer Treatment :
    A study demonstrated that combining this compound with existing chemotherapeutics resulted in enhanced efficacy against HepG2 cells. Lower concentrations were required to achieve similar cytotoxic effects compared to monotherapy.
  • In Vivo Studies :
    Animal model studies indicated that the compound could be safely administered at lower doses without significant toxicity, while higher doses led to adverse effects such as cellular damage. This highlights the importance of dosage optimization in therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxycarbonyl group may participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and key features of analogous thiophene-based carboxylic acids:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid 5-OCH₃CO, 4-CF₃, 2-COOH C₈H₅F₃O₄S 254.18 Precursor for functional materials
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid 4-Ph, 5-CF₃, 2-COOH C₁₂H₇F₃O₂S 272.24 Higher molecular weight; mp 130–132°C
5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid 5-(4-F-C₆H₄), 4-CH₃, 2-COOH C₁₂H₉FO₂S 236.26 Discontinued due to synthesis challenges
5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid 5-(4-CF₃O-C₆H₄), 2-COOH C₁₂H₇F₃O₃S 288.24 Enhanced electron-withdrawing effects
5-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid Thiazole core with CF₃Ph and CH₃ C₁₂H₉F₃N₂O₂S 302.27 Pharmaceutical intermediate

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) and methoxycarbonyl (-OCH₃CO) in the target compound enhance electrophilicity, facilitating nucleophilic substitutions compared to phenyl or methyl substituents .
  • Solubility : The carboxylic acid group improves water solubility, but bulky substituents (e.g., 4-phenyl in ) reduce it.
  • Thermal Stability : The compound from has a higher melting point (130–132°C) due to increased molecular rigidity from the phenyl group.

Reactivity Differences :

  • The trifluoromethyl group in the target compound reduces electron density on the thiophene ring, making it less reactive toward electrophilic aromatic substitution compared to methyl- or phenyl-substituted analogs .
  • The methoxycarbonyl group at position 5 can undergo hydrolysis to a carboxylic acid, increasing polarity for downstream applications .

Biological Activity

5-(Methoxycarbonyl)-4-(trifluoromethyl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including anti-cancer properties, metabolic effects, and pharmacokinetic profiles.

Chemical Structure and Properties

The compound's chemical formula is C6H3F3O2SC_6H_3F_3O_2S, with a molecular weight of 196.15 g/mol. The presence of a trifluoromethyl group is known to enhance biological activity by influencing lipophilicity and electronic properties, making it a valuable moiety in drug design.

PropertyValue
Molecular FormulaC6H3F3O2S
Molecular Weight196.15 g/mol
Boiling PointNot available
Log P (octanol-water)1.32 to 3.62
H-bond Donors/Acceptors1 / 5

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. A study involving isoxazole derivatives with similar trifluoromethyl groups demonstrated significant anti-cancer activity against various cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). For instance, a related compound exhibited an IC50 of 2.63 μM, indicating potent activity that could be attributed to the trifluoromethyl moiety enhancing its interaction with biological targets .

Case Study: Isoxazole Derivatives

  • Compound : 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole
  • IC50 : 2.63 μM against MCF-7
  • Mechanism : Induction of apoptosis and cell cycle arrest.

Metabolic Effects

The compound may also influence metabolic pathways. In related research, compounds with similar thiophene structures were shown to modulate lipid metabolism by inhibiting specific transcription factors involved in lipid biosynthesis, such as SREBP-1c. This suggests that this compound could have applications in managing metabolic disorders .

Table: Summary of Metabolic Effects

CompoundEffect on Lipid MetabolismMechanism
ZJ001 (related compound)Reduced hepatic lipid accumulationInhibition of SREBP-1c pathway

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Its favorable Log P values suggest good membrane permeability, which is essential for oral bioavailability. Additionally, studies indicate that it does not inhibit major cytochrome P450 enzymes (CYPs), reducing the risk of drug-drug interactions .

Table: Pharmacokinetic Properties

PropertyValue
GI AbsorptionHigh
BBB PermeabilityYes
CYP InhibitionNone

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